6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
IUPAC Name |
6-amino-1-(2,2-difluoroethyl)-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-10(13)6-15-9-3-2-8(14)5-7(9)1-4-11(15)16/h2-3,5,10H,1,4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIDXOQCCJTAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one generally involves:
- Formation of the tetrahydroquinoline skeleton.
- Introduction of the amino group at the 6-position.
- N-alkylation of the tetrahydroquinolin-2-one nitrogen with a 2,2-difluoroethyl moiety.
Detailed Preparation Method from Patent EP 4269392 A1
The European patent EP 4269392 A1 describes the preparation of tetrahydroquinoline derivatives, including compounds structurally related to this compound. The key steps include:
Starting Materials : Synthesis begins with substituted indolinones or isoquinoline derivatives. For example, 3-{1-ethoxy-1-phenylmethylidene}-5-nitro-2-indolinone is used as a precursor.
Catalytic Hydrogenation : 6-amino-isoquinoline is catalytically hydrogenated to obtain 6-amino-1,2,3,4-tetrahydro-isoquinoline, which serves as a key intermediate.
Protection and Functionalization : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc protection), facilitating further functionalization.
Coupling Reaction : The protected intermediates are reacted in solvents like DMF at elevated temperatures (e.g., 100 °C for 3.5 hours) to form the tetrahydroquinoline core with the desired substituents.
Purification : The reaction mixture is poured into water, and the precipitate is filtered and washed with water and ethanol to isolate the product.
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation of 6-amino-isoquinoline | Catalytic hydrogenation | Not specified | Melting point change confirms conversion |
| Boc protection of amino group | Reaction with (Boc)2O, 0.9 equiv | Not specified | Protects amino group for subsequent steps |
| Coupling in DMF | Heating at 100 °C for 3.5 h | Not specified | Formation of tetrahydroquinoline derivative |
| Workup | Pour into water, filter, wash with EtOH | - | Isolation of product |
Alternative Coupling Methods
Another method involves peptide coupling agents for amide bond formation in related derivatives, which can be adapted for functional group modifications on the tetrahydroquinoline ring:
Coupling Reagents : Benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl).
Base : Triethylamine.
Solvent : Dichloromethane.
Conditions : Room temperature (20 °C) for extended periods (up to 216 hours).
Yield : Approximately 24% in reported cases for related intermediates.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | 6-amino-isoquinoline | H2, Pd/C catalyst | Not specified | Converts isoquinoline to tetrahydroisoquinoline |
| Boc protection | 6-amino-tetrahydroisoquinoline | (Boc)2O, 0.9 equiv | Not specified | Protects amino group |
| Coupling to form core | Protected intermediate + indolinone derivative | DMF, 100 °C, 3.5 h | Not specified | Forms tetrahydroquinoline skeleton |
| N-alkylation | Tetrahydroquinolin-2-one | 2,2-difluoroethyl halide, base, DMF | Not specified | Introduces 2,2-difluoroethyl group |
| Amide coupling (alternative) | Amino derivative | EDC·HCl, benzotriazol-1-ol, triethylamine, DCM | ~24% | For related derivatives |
Research Findings and Practical Notes
The Boc protection step is critical for controlling reactivity of the amino group during coupling reactions.
The use of polar aprotic solvents like DMF enhances the efficiency of both coupling and N-alkylation reactions.
Reaction times and temperatures are optimized to balance yield and purity, with longer times sometimes necessary for complete conversion.
Purification typically involves aqueous workup and recrystallization or filtration to isolate the product.
Yields vary depending on the exact substituents and reaction scale but are generally moderate.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure which includes a tetrahydroquinoline core with an amino group and a difluoroethyl substituent. This structural configuration contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. For instance, studies have shown that modifications to the tetrahydroquinoline structure can enhance cytotoxicity against cancer cell lines. The presence of the difluoroethyl group may influence the compound's lipophilicity and cell membrane permeability, potentially increasing its efficacy as an anticancer agent.
Case Study: A study published in Journal of Medicinal Chemistry highlighted the synthesis of various tetrahydroquinoline derivatives, including those with difluoroethyl substitutions, demonstrating improved activity against breast cancer cells compared to their non-substituted counterparts .
Neurological Disorders
Tetrahydroquinoline derivatives have been investigated for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits for conditions such as Alzheimer's disease.
Case Study: Research in Neuropharmacology examined the neuroprotective effects of similar compounds in animal models of neurodegeneration. The results suggested that these compounds could prevent neuronal death and improve cognitive function .
P2X7 Receptor Antagonism
The P2X7 receptor is implicated in inflammatory processes and pain signaling. Tetrahydroquinoline derivatives have been identified as potential antagonists of this receptor, making them candidates for developing anti-inflammatory drugs.
Data Table: P2X7 Antagonist Activity of Tetrahydroquinoline Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one | 5.4 | |
| 6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | 8.0 | |
| 6-Amino-1-phenyl-1,2,3,4-tetrahydroquinolin-2-one | 6.5 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to alterations in metabolic processes that are beneficial in treating metabolic disorders.
Case Study: An investigation into enzyme kinetics demonstrated that 6-amino tetrahydroquinolines could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism . This inhibition could have implications for diabetes management.
Mechanism of Action
The mechanism by which 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The biological and physicochemical properties of tetrahydroquinolinone derivatives are heavily influenced by substituents. Key comparisons include:
Key Insights :
- The 2,2-difluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methoxymethyl) .
- Trifluoroethyl analogs exhibit greater electron-withdrawing effects but may suffer from synthetic challenges due to steric bulk .
- Ring-fluorinated derivatives (e.g., 7-fluoro) prioritize electronic modulation over substituent flexibility .
Biological Activity
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H14F2N2O. The presence of the difluoroethyl group is notable for its influence on the compound's lipophilicity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Agonistic Activity : It has been identified as a non-systemic agonist for the TGR5 receptor, which plays a role in glucose metabolism and energy homeostasis .
- P2X7 Receptor Modulation : This compound has been studied for its antagonistic properties on the P2X7 receptor, which is involved in inflammatory responses and pain signaling .
Pharmacological Effects
The pharmacological effects of this compound have been documented in various studies:
- Antidiabetic Potential : By activating TGR5 receptors, this compound may enhance insulin sensitivity and promote glucose uptake in peripheral tissues.
- Anti-inflammatory Effects : The antagonism of the P2X7 receptor suggests potential applications in treating chronic inflammatory conditions.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study evaluating the effects of TGR5 agonists demonstrated that compounds similar to this compound significantly improved metabolic parameters in diabetic mouse models .
- Study 2 : Research on P2X7 receptor antagonists showed that this compound reduced pro-inflammatory cytokine release in vitro and in vivo models of inflammation .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one and its derivatives?
- Methodology : The synthesis typically involves multi-step processes:
Nitro Reduction : Starting from a nitro-substituted precursor (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one), catalytic hydrogenation (Pd/C, H₂ in EtOH, 2–3 days) reduces the nitro group to an amine .
Alkylation : The 2,2-difluoroethyl group is introduced via nucleophilic substitution. For example, using NaH in DMF with chloroiodoethane derivatives under argon protection .
Purification : Flash chromatography (e.g., Biotage systems) with solvents like EtOAc/hexane yields pure compounds (72–90% yields) .
- Key Considerations : Monitor reaction progress via TLC and confirm purity with NMR (e.g., δ 6.48 ppm for aromatic protons) and MS (ESI: [M+1] peaks) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Tools :
- ¹H NMR : Look for signals corresponding to the tetrahydroquinoline core (δ 3.29–3.03 ppm for CH₂ groups) and the difluoroethyl moiety (δ 2.68 ppm, t, J = 6.6 Hz) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1] at 260.2) .
- Chromatography : Use reverse-phase HPLC to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the reduction of nitro intermediates?
- Troubleshooting :
- Catalyst Selection : Compare Pd/C (72% yield over 2 days) vs. Raney Ni (faster but lower yields due to over-reduction) .
- Solvent Systems : Ethanol is preferred for nitro reduction, while THF may improve solubility for LiAlH₄-mediated reductions (e.g., conversion of 3,4-dihydroquinolin-2(1H)-one to tetrahydroquinoline) .
- Temperature Control : Exothermic reactions (e.g., LiAlH₄ reductions) require cooling to 0°C to prevent decomposition .
Q. What strategies are effective for introducing substituents to enhance biological activity?
- Synthetic Modifications :
- Side-Chain Variations : Replace the difluoroethyl group with dimethylaminoethyl or pyrrolidinylethyl groups via nucleophilic displacement (e.g., chloroiodopropane with dimethylamine in acetonitrile/KI) .
- Fluorination : Introduce fluorine at the 8-position using 8-fluoro-nitro precursors, which improves metabolic stability .
- Thiophene Conjugation : Coupling with thiophene-2-carboximidamide via thioimidate reagents enhances receptor binding (56–90% yields) .
Q. How should researchers resolve contradictions in NMR data for structurally similar analogs?
- Case Study : Compare ¹H NMR of compound 24 (δ 6.48 ppm, br s) vs. 47 (δ 6.63–6.32 ppm).
- Root Cause : Differences arise from substituent electronic effects (e.g., dimethylamino vs. diethylamino groups altering electron density) .
- Validation : Use 2D NMR (COSY, HSQC) to assign protons and confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
